1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
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Description
1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea, also known as FMU, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
Biginelli Condensations of Fluorinated Esters
The condensation of fluorinated esters with benzaldehyde and (thio)urea results in the formation of fluoralkyl-hydroxy-hexahydropyrimidines, which through dehydration under acidic conditions yield fluoralkyl-oxo-tetrahydropyrimidines. These pyrimidine derivatives are pivotal for further chemical reactions leading to fused heterocycles, highlighting their potential in synthetic organic chemistry (Saloutin et al., 2000).
Biological Applications
Antipsoriatic Potential
A compound structurally related to the query chemical has shown potent activity in a psoriatic animal model, indicating the potential of such compounds in the treatment of autoimmune diseases like psoriasis. This research emphasizes the role of structural optimization in identifying potent inhibitors for therapeutic applications (Li et al., 2016).
Cytokinin-like Activity in Plant Biology
Urea derivatives, including compounds with similar frameworks, exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This makes them valuable tools in plant morphogenesis studies and agricultural applications, offering insights into their role in enhancing adventitious root formation (Ricci & Bertoletti, 2009).
Material Science
Carbon Dots with High Fluorescence Quantum Yield
Research into the fluorescence origins of carbon dots highlighted the role of organic fluorophores, including compounds similar to the query chemical. This investigation expands the understanding of carbon dots' fluorescence mechanisms, paving the way for their application in imaging, sensing, and optoelectronics (Shi et al., 2016).
properties
IUPAC Name |
1-(3-fluorophenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2S/c1-8-11(12(20)19-5-6-22-14(19)16-8)18-13(21)17-10-4-2-3-9(15)7-10/h2-7H,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIKIRWOVKSLPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea |
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